6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
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Overview
Description
6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
The primary targets of the compound 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile are currently unknown. The compound belongs to a class of organic compounds known as n-arylpiperazines
Mode of Action
Based on its structural similarity to other n-arylpiperazines , it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
Other n-arylpiperazines have been found to interact with various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. These intermediates are then coupled with a chloropyridine derivative under specific reaction conditions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(2-Pyrimidinyl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
- 6-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
- 6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile
Uniqueness
6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile is unique due to the presence of the benzoxazole moiety, which imparts specific chemical and biological properties
Properties
IUPAC Name |
6-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O/c18-13-9-12(10-19)11-20-16(13)22-5-7-23(8-6-22)17-21-14-3-1-2-4-15(14)24-17/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYQKEHZEJMSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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